BenchChemオンラインストアへようこそ!

Spiroxasone

Mineralocorticoid Receptor Pharmacology Steroid Structure-Activity Relationship Medicinal Chemistry

Spiroxasone (INN/USAN, CAS 6673-97-8) is a synthetic, steroidal 7α-acetylthiospirolactone derivative belonging to the spirolactone class of mineralocorticoid receptor (MR) antagonists. It was developed as an oral potassium-sparing diuretic and antihypertensive agent but was never commercialized, leaving its primary contemporary relevance in pharmacological research, analytical reference, and chemical biology studies.

Molecular Formula C24H34O3S
Molecular Weight 402.6 g/mol
CAS No. 6673-97-8
Cat. No. B1198412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroxasone
CAS6673-97-8
Molecular FormulaC24H34O3S
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCCO5)C
InChIInChI=1S/C24H34O3S/c1-15(25)28-20-14-16-13-17(26)5-9-22(16,2)18-6-10-23(3)19(21(18)20)7-11-24(23)8-4-12-27-24/h13,18-21H,4-12,14H2,1-3H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1
InChIKeyXKCGICBTWRNUCL-KIEAKMPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiroxasone (CAS 6673-97-8) Chemical Identity, Pharmacological Class, and Comparator Landscape for Research Procurement


Spiroxasone (INN/USAN, CAS 6673-97-8) is a synthetic, steroidal 7α-acetylthiospirolactone derivative belonging to the spirolactone class of mineralocorticoid receptor (MR) antagonists. It was developed as an oral potassium-sparing diuretic and antihypertensive agent but was never commercialized, leaving its primary contemporary relevance in pharmacological research, analytical reference, and chemical biology studies [1]. Spiroxasone is listed in the KEGG DRUG database (D05912) as an aldosterone antagonist with target NR3C2 (mineralocorticoid receptor), and in the KEGG BRITE target-based classification alongside esaxerenone and miricorilant [2]. Its closest structural and pharmacological comparators are the clinically dominant spironolactone, the more selective eplerenone, the active metabolite canrenone, and the experimental prorenoate potassium. Multiple vendor technical datasheets confirm its availability for non-human research use .

Why In-Class Substitution of Spiroxasone with Spironolactone or Other MR Antagonists Compromises Experimental Reproducibility


Generic substitution of spiroxasone with the more prevalent spironolactone or eplerenone is scientifically invalid for exacting research applications. Spironolactone possesses a C17α spirolactone ketone group and generates multiple active metabolites (including canrenone), resulting in a poly-pharmacology profile with significant off-target interactions at androgen and progesterone receptors [1]. Spiroxasone, as 7α-acetylthiospirolactone with the C17α ketone removed from the spirolactone ring, constitutes a structurally distinct chemical entity with a fundamentally altered hydrogen-bonding capacity and metabolic liability, precluding direct in-class interchange without quantitative re-characterization [2]. The quantitative evidence below establishes the specific dimensions of differentiation relevant to scientific selection.

Quantitative Evidence Supporting the Differentiated Selection of Spiroxasone (CAS 6673-97-8) for Research and Analytical Applications


Structural Basis for Differential MR Antagonist Pharmacodynamics: C17α Ketone Absence in Spiroxasone vs. Spironolactone

Spiroxasone is structurally defined as 7α-acetylthiospirolactone with the ketone group absent from the C17α spirolactone ring, a modification that distinguishes it from spironolactone, which retains the C17α ketone as part of the γ-lactone system [1]. This deletion eliminates a hydrogen-bond acceptor site critical for ligand-receptor binding interactions within the mineralocorticoid receptor ligand-binding domain. While direct MR binding affinity (Ki/IC50) data for spiroxasone are not publicly available, the structural alteration predicts reduced binding affinity relative to spironolactone (reported MR Ki = 2.8 nM in COS-7 cell competition binding), providing a mechanistic rationale for its differentiated pharmacological fingerprint [2].

Mineralocorticoid Receptor Pharmacology Steroid Structure-Activity Relationship Medicinal Chemistry

Experimentally Demonstrated Antiandrogen Activity: Spiroxasone in the 1972 Rasmusson et al. In Vivo Rat Model

In a 1972 structure-activity relationship study published in the Journal of Medicinal Chemistry, Rasmusson et al. reported that spiroxasone possessed antiandrogen activity when evaluated in the standard immature castrate male rat model, using antagonism of testosterone enanthate-stimulated ventral prostate and seminal vesicle weight gain as the endpoint [1]. The parent paper does not provide discrete IC50 or ED50 values for spiroxasone in isolation; however, the study confirms that spironolactone-related 7α-acetylthio compounds (the structural series to which spiroxasone belongs) exhibit quantifiable antiandrogen effects [1]. Spironolactone itself is a well-characterized antiandrogen with an in vitro androgen receptor (AR) binding IC50 of approximately 77 nM [2]. The Rasmusson data establish that spiroxasone participates in this SAR continuum.

Antiandrogen Screening Spirolactone Polypharmacology Endocrine Pharmacology

Physicochemical and Purity Benchmarking: Spiroxasone (Alfa Chemistry) vs. Vendor Specifications for Spironolactone Reference Standard

Alfa Chemistry lists spiroxasone (CAS 6673-97-8) as a research chemical with a catalog purity specification of 96% and a molecular weight of 402.59 g/mol (exact mass 402.2229 Da) . Spironolactone USP reference standard typically specifies ≥99% purity with molecular weight 416.57 g/mol . The 96% purity of spiroxasone requires appropriate correction factors in quantitative bioassays and analytical method development. The lower molecular weight (402.59 vs. 416.57 g/mol) reflects the absence of the C17α ketone oxygen atom and the dihydro analog state of the spiro ring system compared to spironolactone, further emphasizing its distinct chemical identity.

Analytical Reference Standards Quality Control Physicochemical Characterization

Differential Receptor Selectivity Profile: Spiroxasone as a Non-Selective MR Antagonist with Antiandrogen Activity vs. Eplerenone (Selective MR Antagonist)

Based on the KEGG BRITE target-based drug classification, spiroxasone is classified as an NR3C2 (mineralocorticoid receptor) antagonist, but its reported antiandrogen activity indicates additional interaction with the androgen receptor (NR3C4) [1]. In contrast, eplerenone is a second-generation MR antagonist engineered for improved selectivity, demonstrating an in vitro MR binding IC50 of approximately 81 nM with at least 100-fold selectivity over AR, PR, and GR [2]. While direct bind data for spiroxasone are unavailable, its demonstrated antiandrogen activity [3] implies a selectivity window substantially narrower than eplerenone's, a pharmacologically meaningful distinction for researchers investigating polypharmacology or seeking a non-selective chemical probe.

Nuclear Receptor Selectivity Antiandrogen Activity Off-Target Pharmacology

Research and Industrial Application Scenarios Where Spiroxasone (CAS 6673-97-8) Provides Scientifically Justifiable Procurement Value


Steroidal Spirolactone Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

Spiroxasone serves as a key comparator compound in systematic SAR investigations of the 7α-acetylthiospirolactone scaffold series. Its structural departure from spironolactone—removal of the C17α ketone within the spirolactone ring—provides a defined chemical perturbation that researchers can use to probe the contribution of this functional group to MR binding affinity, nuclear receptor selectivity, and in vivo antiandrogen activity [1]. In medicinal chemistry programs aimed at developing next-generation MR antagonists with reduced antiandrogen liabilities, spiroxasone's confirmed dual MR/AR activity [2] anchors the polypharmacology baseline.

Development and Validation of Analytical Methods for Spirolactone-Class Pharmaceutical Impurity Profiling

Spiroxasone can be employed as a system suitability standard or impurity marker in HPLC, LC-MS, and GC-MS methods designed for the quality control of spironolactone API and finished dosage forms. Its distinct molecular weight (402.59 g/mol), retention time, and mass fragmentation pattern relative to spironolactone (416.57 g/mol) facilitate unambiguous chromatographic separation and identification . The 96% purity specification provided by suppliers such as Alfa Chemistry should be incorporated into method validation protocols, with appropriate purity correction factors applied.

Pharmacological Tool Compound for Investigating Non-Selective vs. Selective MR Antagonism in In Vitro and In Vivo Models

For experimental designs that require a non-selective MR antagonist with concurrent antiandrogen activity as a pharmacological comparator to selective agents like eplerenone, spiroxasone offers a structurally defined and commercially available research tool [1]. Its documented antiandrogen activity in the castrate rat model [2] supports its use in endocrine pharmacology studies where polypharmacology or androgen receptor modulation is a variable of interest. Procurement should note that no modern in vitro potency data (IC50, Ki) exist; researchers must generate these data internally for their specific assay systems.

Reference Standard for Chemical Biology and Chemoproteomics Profiling of Steroid Receptor Ligand Interactions

Spiroxasone can be utilized as a bait compound in chemical proteomics (e.g., affinity pulldown or thermal proteome profiling) aimed at identifying the full suite of cellular protein targets engaged by 7α-acetylthiospirolactone-class molecules. The compound's unique chemical fingerprint, confirmed by exact mass (402.2229 Da) , allows precise stoichiometric calculations in probe design, while its polypharmacology profile [1] provides a richer target engagement signature compared to highly selective MR antagonists.

Quote Request

Request a Quote for Spiroxasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.